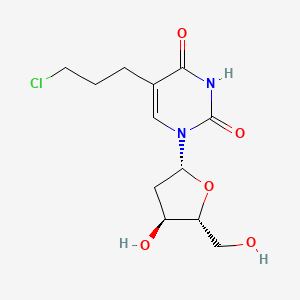
(3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate: is a chemical compound with the molecular formula C17H17Cl2NO2 and a molecular weight of 338.23 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of two chlorine atoms at positions 3 and 7 on the quinoline ring, as well as a cyclohexanecarboxylate ester group at position 8 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate typically involves the esterification of (3,7-dichloroquinolin-8-yl)methanol with cyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological macromolecules, such as proteins and nucleic acids. Its ability to undergo substitution reactions makes it a versatile tool for labeling and modifying biomolecules.
Medicine: In medicine, derivatives of this compound have potential applications as therapeutic agents. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, and this compound may serve as a lead compound for the development of new drugs.
Industry: In industry, this compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and dyes. Its unique chemical properties make it valuable for various industrial applications.
作用機序
The mechanism of action of (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate is primarily related to its interactions with biological targets. Quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects. The chlorine atoms on the quinoline ring can enhance the compound’s binding affinity to its targets, while the cyclohexanecarboxylate ester group can influence its solubility and bioavailability .
類似化合物との比較
Quinoline: The parent compound of (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Hydroxychloroquine: Another antimalarial drug with a similar structure to chloroquine but with a hydroxyl group.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and the cyclohexanecarboxylate ester group
特性
CAS番号 |
89536-07-2 |
|---|---|
分子式 |
C17H17Cl2NO2 |
分子量 |
338.2 g/mol |
IUPAC名 |
(3,7-dichloroquinolin-8-yl)methyl cyclohexanecarboxylate |
InChI |
InChI=1S/C17H17Cl2NO2/c18-13-8-12-6-7-15(19)14(16(12)20-9-13)10-22-17(21)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 |
InChIキー |
KOKZLBMRXCPROE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)OCC2=C(C=CC3=CC(=CN=C32)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile](/img/structure/B12918439.png)
![3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan](/img/structure/B12918441.png)



![6-isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B12918462.png)




